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  • Product: 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester
  • CAS: 887411-89-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Oxo-3-(1H-pyrrol-3-YL)-propionic Acid Ethyl Ester: A Versatile Scaffold in Medicinal Chemistry

Abstract This technical guide provides a comprehensive overview of ethyl 3-oxo-3-(1H-pyrrol-3-yl)propanoate, a molecule of significant interest in medicinal chemistry and drug development. While specific experimental dat...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of ethyl 3-oxo-3-(1H-pyrrol-3-yl)propanoate, a molecule of significant interest in medicinal chemistry and drug development. While specific experimental data for the 3-substituted pyrrole isomer is limited in publicly available literature, this document synthesizes information from its closely related 2-substituted isomer and the broader class of pyrrole derivatives to offer expert insights into its chemical structure, physicochemical properties, synthesis, and potential applications. The pyrrole nucleus is a privileged scaffold, appearing in numerous natural products and synthetic drugs with a wide array of biological activities.[1] The presence of a β-keto ester functionality provides a reactive handle for diverse chemical transformations, positioning this compound as a valuable intermediate for the synthesis of complex heterocyclic systems and novel therapeutic agents.[1] This guide is intended for researchers, medicinal chemists, and professionals in the field of drug discovery, providing a foundational understanding and a practical framework for utilizing this promising chemical entity.

Compound Identification and Chemical Structure

The precise identification of a chemical entity is paramount for reproducible scientific research. This section details the fundamental identifiers for 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester.

  • IUPAC Name: ethyl 3-oxo-3-(1H-pyrrol-3-yl)propanoate

  • Molecular Formula: C₉H₁₁NO₃

  • Molecular Weight: 181.19 g/mol

  • CAS Number: A specific CAS number for the 3-substituted isomer is not readily found in the surveyed literature. For reference, the closely related isomer, ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate, is registered under CAS Number 169376-35-6.[1][2]

The chemical structure, illustrated below, features a central pyrrole ring substituted at the 3-position with an ethyl propionyl ketone group. This bifunctional nature, combining a heteroaromatic ring with a β-keto ester, is key to its synthetic versatility.

Table 1: Compound Identification

Identifier Value Reference
IUPAC Name ethyl 3-oxo-3-(1H-pyrrol-3-yl)propanoate -
Molecular Formula C₉H₁₁NO₃ [1][2]
Molecular Weight 181.19 g/mol [1][2]

| CAS Number | Not available for the 3-yl isomer. (2-yl isomer: 169376-35-6) |[1][2] |

Physicochemical and Spectroscopic Properties

While detailed experimental data for ethyl 3-oxo-3-(1H-pyrrol-3-yl)propanoate are scarce, we can infer its properties based on its structure and data from analogous compounds.

Physical Properties (Predicted)

The physical state is likely a white to yellow-brown powder or crystals.[3] Standard laboratory safety practices should be strictly followed when handling this compound.[2]

Table 2: Predicted and Comparative Physical Properties

Property Predicted Value for 3-yl Isomer Reference Data for 2-yl Isomer
Physical Form White to yellow-brown powder or crystals White to yellow-brown powder or crystals[3]
Purity ≥95% (as typically supplied by vendors) Min. 95%[2][3]
Storage Conditions 2-8°C, under an inert atmosphere, sealed from moisture and light 2-8°C, away from moisture, sealed storage, keep in dark place, inert atmosphere[1][2]

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. | No quantitative data available.[2] |

Spectroscopic Analysis (Predicted)

Spectroscopic analysis is crucial for structural confirmation. The following are the expected spectral characteristics for the 3-yl isomer.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons adjacent to the carbonyl groups, and distinct signals for the protons on the pyrrole ring at the 2, 4, and 5-positions. The chemical shifts of the pyrrole protons will be indicative of the 3-substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal distinct peaks for the ester and ketone carbonyl carbons (~160-200 ppm), the carbons of the ethyl group, and the four unique carbons of the pyrrole ring.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum is anticipated to exhibit strong absorption bands corresponding to the N-H stretching of the pyrrole ring (around 3200-3400 cm⁻¹), and two distinct C=O stretching vibrations for the ketone and ester functional groups (typically in the range of 1650-1750 cm⁻¹).[2]

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight with an expected molecular ion peak [M]⁺ at m/z = 181.19. Fragmentation patterns would provide further structural information.[2]

Synthesis and Reactivity

Proposed Synthetic Route

A plausible synthetic route involves the reaction of an activated pyrrole-3-carboxylic acid derivative, such as ethyl 1H-pyrrole-3-carboxylate, with ethyl acetate in the presence of a strong base like sodium ethoxide (NaOEt) or sodium hydride (NaH). The causality behind this choice lies in the base's ability to deprotonate the α-carbon of ethyl acetate, generating a nucleophilic enolate that subsequently attacks the electrophilic carbonyl carbon of the pyrrole ester.

Generalized Experimental Protocol

The following protocol is a generalized procedure based on the synthesis of analogous β-keto esters and has not been optimized for this specific compound.

  • Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a strong base (e.g., sodium ethoxide) suspended in an anhydrous solvent (e.g., absolute ethanol or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: A solution of ethyl 1H-pyrrole-3-carboxylate and anhydrous ethyl acetate in the same anhydrous solvent is added dropwise to the stirred suspension of the base at a controlled temperature (often 0 °C to room temperature).

  • Completion and Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold dilute acid (e.g., hydrochloric acid) to neutralize the excess base and protonate the enolate product.[1] The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield the pure ethyl 3-oxo-3-(1H-pyrrol-3-yl)propanoate.[1]

Synthetic Workflow Diagram

SynthesisWorkflow PyrroleEster Ethyl 1H-pyrrole-3-carboxylate ReactionVessel Claisen Condensation PyrroleEster->ReactionVessel EthylAcetate Ethyl Acetate EthylAcetate->ReactionVessel Base Strong Base (e.g., NaOEt) in Anhydrous Solvent Base->ReactionVessel Catalyst Quench Acidic Work-up (e.g., dil. HCl) ReactionVessel->Quench Reaction Mixture Extraction Solvent Extraction (e.g., EtOAc) Quench->Extraction Purification Purification (Chromatography/Distillation) Extraction->Purification Crude Product FinalProduct Ethyl 3-oxo-3-(1H-pyrrol-3-yl)propanoate Purification->FinalProduct

Caption: Proposed workflow for the synthesis of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of a building block like ethyl 3-oxo-3-(1H-pyrrol-3-yl)propanoate lies in its potential as a precursor for more complex molecules with therapeutic applications. Pyrrole and its derivatives are central scaffolds in medicinal chemistry, found in numerous natural products and clinically approved drugs.[4][5] Their versatile chemical properties and biological significance make them highly sought after in drug discovery programs.[6]

A Privileged Scaffold

The pyrrole ring is considered a "privileged scaffold" because its structure allows for diverse chemical modifications that can be tailored to interact with a wide range of biological targets.[4] This adaptability has led to the development of pyrrole-containing agents with anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[4][6]

Synthetic Utility

The β-keto ester moiety in ethyl 3-oxo-3-(1H-pyrrol-3-yl)propanoate is a versatile functional group that can participate in a variety of chemical reactions, including:

  • Knorr Pyrrole Synthesis: Reaction with α-amino ketones to form more complex, substituted pyrroles.

  • Hantzsch Pyridine Synthesis: Condensation with aldehydes and ammonia or amines to generate dihydropyridine derivatives, which are important in cardiovascular medicine.

  • Paal-Knorr Furan Synthesis: Reaction with 1,4-dicarbonyl compounds.

  • Alkylation and Acylation: The methylene protons are acidic and can be deprotonated to form a nucleophile for the introduction of various side chains.

This reactivity makes the title compound an excellent starting material for generating libraries of diverse heterocyclic compounds for high-throughput screening in drug discovery campaigns.

Role in Medicinal Chemistry

MedChemApplications cluster_compounds Diverse Chemical Libraries cluster_activities Potential Therapeutic Areas Scaffold 3-Oxo-3-(1H-pyrrol-3-yl) propionic acid ethyl ester Transformations Chemical Synthesis (e.g., Knorr, Hantzsch) Scaffold->Transformations Pyrroles Substituted Pyrroles Transformations->Pyrroles Pyridines Pyridine Derivatives Transformations->Pyridines OtherHet Other Heterocycles Transformations->OtherHet Anticancer Anticancer Agents Pyrroles->Anticancer AntiInflammatory Anti-inflammatory Pyridines->AntiInflammatory Antimicrobial Antimicrobial Agents OtherHet->Antimicrobial

Caption: Role as a scaffold in accessing diverse bioactive molecules.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) for ethyl 3-oxo-3-(1H-pyrrol-3-yl)propanoate was identified. However, based on the safety information for the 2-yl isomer and other related β-keto esters, the following hazards should be considered.[2][3]

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H302: Harmful if swallowed[3]

    • H315: Causes skin irritation[3]

    • H319: Causes serious eye irritation[3]

    • H335: May cause respiratory irritation[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P280: Wear protective gloves/eye protection/face protection.[7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

General Handling Precautions: Standard laboratory safety practices should be strictly followed. Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation and ingestion.[1] Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[1][7]

Conclusion

3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester represents a chemical building block of considerable potential for drug discovery and organic synthesis. While direct experimental data is limited, its structural analogy to well-characterized compounds allows for reliable predictions of its properties and reactivity. Its bifunctional nature, featuring both the medicinally significant pyrrole ring and the synthetically versatile β-keto ester group, makes it an attractive starting point for the development of novel heterocyclic compounds. This guide provides a foundational, expert-driven perspective to empower researchers to explore the synthetic and medicinal applications of this promising molecule.

References

  • The Role of Specialty Pyrrole Deriv
  • physical and chemical properties of ethyl 3-oxo-3-(1H-pyrrol-2-yl)
  • “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics” - RJPN. (URL: )
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. (URL: )
  • Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. (URL: )
  • An In-depth Technical Guide to Ethyl 3-oxo-3-(1H-pyrrol-2-yl)
  • Ethyl 3-oxo-3-(1H-pyrrol-2-yl)
  • Safety d

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Exploratory

A Senior Application Scientist's Guide to Molecular Docking Studies of Pyrrole-Based β-Keto Esters

Executive Summary This technical guide provides a comprehensive framework for conducting molecular docking studies on 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester and its structural isomers. The pyrrole nucleus is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive framework for conducting molecular docking studies on 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester and its structural isomers. The pyrrole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are key components in the development of novel therapeutics, including kinase inhibitors.[1][2] Molecular docking is a crucial computational technique that predicts the binding orientation and affinity of a small molecule within a protein's active site, thereby accelerating drug discovery by prioritizing candidates for experimental validation.[3][4] This document, designed for researchers and drug development professionals, moves beyond a simple protocol, delving into the causal reasoning behind methodological choices, best practices for ensuring data integrity, and the critical steps for validating computational hypotheses. We will navigate the complete workflow, from initial target identification to the nuanced interpretation of docking results, grounded in authoritative sources and field-proven insights.

Section 1: Foundational Principles: The Ligand and the Method

The Ligand: 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester and Its Isomers

The compound of interest, 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester, is a bifunctional molecule featuring a pyrrole ring and a β-keto ester group.[1] This structure is a versatile building block in organic synthesis.[5] While specific data for the pyrrole-3-yl isomer is limited in readily available literature, extensive information exists for the closely related and synthetically accessible isomer, Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate (CAS: 169376-35-6) .[5] This guide will use the 2-yl isomer as a representative scaffold for demonstrating the docking workflow, as the principles and methodologies are directly transferable. The pyrrole scaffold is a known pharmacophore in compounds targeting a range of diseases, from bacterial infections to cancer.[2][6][7]

Table 1: Physicochemical Properties of the Representative Ligand (Pyrrol-2-yl Isomer)

Property Value Source
CAS Number 169376-35-6 [5]
Molecular Formula C₉H₁₁NO₃ [5]
Molecular Weight 181.19 g/mol [5]
Purity Min. 95% (as supplied by vendors) [5]

| Storage | 2-8°C, sealed, inert atmosphere, away from moisture and light |[5] |

The Method: Principles of Molecular Docking

Molecular docking is a computational method that models the interaction between a small molecule (ligand) and a macromolecule (receptor).[8][9] Its primary goals are to predict the preferred binding mode (pose) of the ligand within the receptor's binding site and to estimate the binding affinity, typically through a scoring function.[10] This process involves two key components: a search algorithm that explores the conformational space of the ligand and a scoring function that ranks these conformations.[10]

The fundamental theory is that ligand-receptor recognition depends on both spatial and energetic compatibility, often described by the "induced fit" model where both molecules may undergo conformational changes to achieve optimal binding.[11] Docking serves as an essential tool in modern structure-based drug design (SBDD), enabling the rapid screening of large virtual libraries and providing structural hypotheses to guide lead optimization.[3][4]

Section 2: Target Identification: Where to Dock?

Before any docking simulation can begin, a biologically relevant protein target must be identified. The choice of target is the most critical decision in the process and dictates the entire downstream experimental design. For a novel or uncharacterized compound like our pyrrole derivative, target identification is a hypothesis-generating step.[12]

Rationale for Target Selection

The chemical structure of the ligand provides the first clues. Pyrrole-containing compounds have demonstrated activity against several important enzyme classes:

  • Protein Kinases: The pyrrole scaffold is a core component of many kinase inhibitors. For example, the pyrrol-2-yl isomer is a key intermediate in synthesizing pyrrolo[1,2-a]quinoxalines, which are potent inhibitors of protein kinase CK2, an enzyme implicated in cancer.[2]

  • Enoyl-ACP (CoA) Reductase (InhA): This enzyme is a key target for antitubercular agents. Several studies have successfully docked oxadiazole-ligated pyrrole derivatives against InhA from Mycobacterium tuberculosis.[6][13]

  • Dihydroorotate Dehydrogenase (DHODH): Pyrrole derivatives have been studied as inhibitors of DHODH, a potential target for anti-malarial drugs.[14]

  • HIV-1 Targets: N-substituted pyrrole derivatives have been investigated for their ability to block HIV fusion by interacting with viral proteins like gp120.[15]

Target Identification Methodologies

A multi-faceted approach combining computational and experimental methods is often required to identify and validate a protein target.[12][16]

G cluster_methods Target Identification Approaches cluster_outputs Validation & Confirmation comp Computational Inference target Hypothesized Protein Target(s) comp->target Connectivity Mapping, Structure-based VS biochem Biochemical Methods biochem->target Affinity Chromatography, DARTS, ABPP genetic Genetic Interactions genetic->target RNAi/CRISPR Screens, Genetic Modifiers pathway Pathway Analysis target->pathway Informs validation Experimental Validation target->validation Confirms pathway->validation

Caption: Convergent approaches for protein target identification.

Experimental techniques like Drug Affinity Responsive Target Stability (DARTS) identify targets by observing how ligand binding protects a protein from protease digestion, without requiring chemical modification of the compound.[17][18][19] Computational methods, such as comparing the gene expression profile induced by the compound to a reference database (Connectivity Mapping), can also infer mechanisms of action.[16]

Section 3: The Molecular Docking Workflow: A Step-by-Step Protocol

This section details a self-validating protocol for docking our representative ligand. Each step includes the "what" and the "why," grounding the procedure in established best practices.[8][20]

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis & Validation Phase p1 Ligand Preparation (Generate 3D conformers, assign charges) d1 Binding Site Definition (Grid Generation) p1->d1 p2 Receptor Preparation (Download PDB, remove water, add hydrogens) p2->d1 d2 Execute Docking (Search Algorithm + Scoring Function) d1->d2 a1 Pose Analysis & Clustering (Visual Inspection, Interaction Mapping) d2->a1 a2 Re-scoring & Validation (MM/GBSA, Re-docking known ligands) a1->a2 a3 Prioritize for Experiment a2->a3

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester

Introduction The pyrrole framework is a fundamental heterocyclic motif present in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Compounds incorporating the pyrrole scaffold exhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrrole framework is a fundamental heterocyclic motif present in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Compounds incorporating the pyrrole scaffold exhibit a wide spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] A notable example is Atorvastatin (Lipitor), a leading cholesterol-lowering medication.[2] The specific target molecule, 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester, serves as a valuable building block in medicinal chemistry for the synthesis of more complex, biologically active heterocyclic structures. Its bifunctional nature, featuring both a reactive β-ketoester and a pyrrole ring, allows for diverse chemical transformations, making it a key intermediate for generating molecular diversity.[4]

This document provides a comprehensive guide to the synthesis of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester, with a focus on the scientific principles underpinning the chosen synthetic strategy. The protocols detailed herein are designed for researchers, scientists, and drug development professionals.

Theoretical Framework: The Friedel-Crafts Acylation Approach

The most direct and widely applicable method for the synthesis of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester is the Friedel-Crafts acylation of pyrrole.[5][6][7] This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the pyrrole ring.[5]

Reaction Mechanism

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion.[5][6] In this specific synthesis, the acylating agent is ethyl malonyl chloride, which reacts with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate the acylium ion.[5] The electron-rich pyrrole ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized intermediate known as an arenium ion or σ-complex.[7] Subsequent deprotonation of this intermediate restores the aromaticity of the pyrrole ring and yields the desired 3-acylated product.[7]

It is crucial to consider the regioselectivity of the acylation. While electrophilic substitution of pyrrole typically occurs at the 2-position, the use of a bulky N-protecting group, such as a p-toluenesulfonyl (tosyl) group, can direct the acylation to the 3-position due to steric hindrance at the 2-position.[8] The tosyl group can be readily removed post-acylation.

An alternative and often more convenient acylating agent is a Meldrum's acid derivative.[9][10] Meldrum's acid and its derivatives are highly acidic and electrophilic, making them effective acylating agents under milder conditions, sometimes even without a strong Lewis acid catalyst.[11]

Experimental Protocol: Synthesis of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester

This protocol outlines a two-step procedure involving the N-protection of pyrrole followed by Friedel-Crafts acylation and subsequent deprotection.

Materials and Reagents
Reagent/MaterialGradeSupplier
PyrroleReagentSigma-Aldrich
p-Toluenesulfonyl chlorideReagentSigma-Aldrich
Sodium hydride (60% dispersion in mineral oil)ReagentSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Ethyl malonyl chlorideReagentSigma-Aldrich
Aluminum chloride (AlCl₃)AnhydrousSigma-Aldrich
Anhydrous Dichloromethane (DCM)AnhydrousSigma-Aldrich
Hydrochloric acid (HCl)ACS ReagentFisher Scientific
Sodium bicarbonate (NaHCO₃)ACS ReagentFisher Scientific
Anhydrous Magnesium sulfate (MgSO₄)ReagentFisher Scientific
Diethyl etherACS ReagentFisher Scientific
HexanesACS ReagentFisher Scientific
Ethyl acetateACS ReagentFisher Scientific
Sodium hydroxide (NaOH)ACS ReagentFisher Scientific
MethanolACS ReagentFisher Scientific
Step-by-Step Methodology

Part 1: Synthesis of N-(p-Toluenesulfonyl)pyrrole

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF in a dry round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF to the suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford N-(p-toluenesulfonyl)pyrrole.

Part 2: Friedel-Crafts Acylation and Deprotection

  • In a dry round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM.

  • Cool the suspension to 0 °C.

  • Slowly add ethyl malonyl chloride (1.1 equivalents) to the suspension.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of N-(p-toluenesulfonyl)pyrrole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.[5]

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.[5]

  • Filter and concentrate under reduced pressure to obtain the crude N-tosylated product.

  • For deprotection, dissolve the crude product in methanol and add a solution of sodium hydroxide (2-3 equivalents) in water.

  • Stir the mixture at room temperature or gently heat until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture with dilute HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the final product, 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester, by column chromatography.

Experimental Workflow Diagram

SynthesisWorkflow cluster_part1 Part 1: N-Protection cluster_part2 Part 2: Acylation & Deprotection Pyrrole Pyrrole NaH_THF NaH in THF 0 °C to RT Pyrrole->NaH_THF TsCl p-Toluenesulfonyl chloride NaH_THF->TsCl Deprotonation Workup1 Aqueous Workup & Purification TsCl->Workup1 Sulfonylation NTsPyrrole N-(p-Toluenesulfonyl)pyrrole Workup1->NTsPyrrole NTsPyrrole_input N-(p-Toluenesulfonyl)pyrrole Acylation Ethyl malonyl chloride, AlCl₃ in DCM NTsPyrrole_input->Acylation Workup2 Acidic Workup Acylation->Workup2 Friedel-Crafts Acylation Deprotection NaOH, MeOH/H₂O Workup2->Deprotection FinalWorkup Neutralization, Extraction & Purification Deprotection->FinalWorkup Tosyl Cleavage FinalProduct 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester FinalWorkup->FinalProduct

Caption: Synthetic workflow for 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester.

Trustworthiness and Validation

The integrity of this protocol is ensured through in-process monitoring and final product characterization.

  • Thin Layer Chromatography (TLC): TLC should be used throughout the synthesis to monitor the consumption of starting materials and the formation of products. This allows for real-time assessment of reaction progress and helps in determining the appropriate reaction time.[12]

  • Spectroscopic Analysis: The identity and purity of the final product must be confirmed by standard spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will provide definitive structural information, confirming the connectivity of atoms and the regiochemistry of the acylation.

    • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the N-H of the pyrrole ring, the ester carbonyl, and the ketone carbonyl.

    • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the target compound.

Conclusion

This document provides a detailed and scientifically grounded protocol for the synthesis of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester. By understanding the underlying principles of the Friedel-Crafts acylation and adhering to the outlined experimental procedures and validation methods, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry.

References

  • Boto, A., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters. Available at: [Link]

  • Wikipedia (n.d.). Knorr pyrrole synthesis. Available at: [Link]

  • Wikipedia (n.d.). Meldrum's acid. Available at: [Link]

  • Syrris (n.d.). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Available at: [Link]

  • Damanzan, Z., et al. (2021). A Facile and Green Approach for One-Pot Synthesis of New Pyrrole Derivatives by Three-Component Reaction Between Pyrrole, Arylglyoxals and Meldrum's Acid. Organic Chemistry Research. Available at: [Link]

  • Anderson, H. J., & Loader, C. E. (1985). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron. Available at: [Link]

  • Beilstein Journals (2018). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Available at: [Link]

  • University of Missouri-St. Louis (n.d.). Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

  • PubMed (1985). Synthesis and antimicrobial activity of some pyrrole derivatives. II: 2-(2'-acylhydrazino)-3-ethoxycarbonyl-5-aryl (or alkyl). Available at: [Link]

  • ResearchGate (n.d.). Synthesis of (E)-3-(1H-Pyrrol-3-yl)prop-2-ene Derivatives Using Organophosphorous Reagents. Available at: [Link]

  • Accounts of Chemical Research (2010). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon−Carbon Bond-Forming Processes. Available at: [Link]

  • Chemistry Steps (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • Organic Syntheses (n.d.). 3,4-DIETHYLPYRROLE. Available at: [Link]

  • CAS Common Chemistry (n.d.). α-Ethyltryptamine. Available at: [Link]

  • R Discovery (1996). Synthetic Studies on Indoles and Related Compounds. XXXVIII. .BETA.-Acylation of Ethyl Pyrrole-2-carboxylate by Friedel-Crafts Acylation: Scope and Limitations. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of pyrroles. Available at: [Link]

  • RGM College Of Engineering and Technology (2018). Paal–Knorr synthesis of pyrroles. Available at: [Link]

  • MDPI (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preserving the Integrity of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic Acid Ethyl Ester

Welcome to the technical support guide for 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the thermal and chemical degradation of this valuable synthetic intermediate during storage. Our goal is to ensure the long-term stability and purity of your compound, safeguarding the integrity of your experimental outcomes.

Understanding the Compound's Inherent Instabilities

3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester is a molecule that combines two reactive chemical motifs: a pyrrole ring and a β-keto ester functional group. Understanding the vulnerabilities of each is critical to preventing degradation. Thermal stress (elevated temperature) acts as a significant catalyst, accelerating these intrinsic degradation pathways.

Vulnerability 1: The Pyrrole Ring

The pyrrole ring, while aromatic, is an electron-rich heterocycle, making it susceptible to degradation under common laboratory conditions.

  • Oxidation and Polymerization: The most frequent degradation pathway for pyrroles is oxidation upon exposure to atmospheric oxygen.[1][2] This process can be initiated by light or trace metal impurities and often leads to the formation of colored oligomers or insoluble polypyrrole-like materials.[1][3] This is why many pyrrole compounds darken over time, changing from colorless or pale yellow to dark brown.[2][4][5]

  • Acid Sensitivity: Pyrroles are notoriously unstable in the presence of strong acids. Protonation of the ring disrupts its aromaticity, making it highly reactive and prone to polymerization.[1][4]

Vulnerability 2: The β-Keto Ester Group

The β-keto ester functionality is a versatile synthetic handle, but it is also prone to specific degradation reactions, particularly hydrolysis and subsequent decarboxylation.[6][7]

  • Hydrolysis: The ethyl ester is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by trace amounts of acid or base.[7][8][9] This hydrolysis reaction converts the ester into the corresponding β-keto acid.

  • Decarboxylation: The resulting β-keto acid is often unstable and can readily lose carbon dioxide (CO₂), especially when heated, to yield a ketone.[6][7][10] While this is a synthetically useful reaction, it is an undesirable degradation pathway during storage.

The combination of these two functionalities makes the target molecule particularly sensitive. The following troubleshooting guide addresses the practical issues that arise from these inherent instabilities.

Troubleshooting Guide & FAQs

This section is structured to provide direct answers and actionable solutions to common problems encountered during the storage and handling of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester.

Q1: My compound, which was initially a pale yellow solid/oil, has turned dark brown and seems less soluble. What is causing this?

A1: This is a classic sign of pyrrole oxidation and subsequent polymerization.[1][2] The color change is due to the formation of extended conjugated systems in the resulting oligomers and polymers.[3] This process is accelerated by exposure to:

  • Air (Oxygen): The primary culprit for oxidation.

  • Light: Acts as a catalyst for radical formation and oxidation.[4][11]

  • Elevated Temperatures: Increases the rate of all chemical reactions, including degradation.

Solution:

  • Inert Atmosphere: Always store the compound under an inert atmosphere such as argon or nitrogen.[5] This displaces the oxygen and prevents oxidation.

  • Protect from Light: Use amber glass vials or wrap standard vials in aluminum foil to block light.

  • Controlled Temperature: Store at recommended low temperatures (see Q3) to minimize the rate of degradation.

Q2: I've analyzed my stored sample via HPLC and NMR and see new, unexpected peaks and a decrease in the main peak area, even though there's no color change. What degradation is occurring?

A2: The appearance of new signals without significant color change strongly suggests degradation of the β-keto ester side chain. The most likely cause is hydrolysis of the ethyl ester to the β-keto acid, followed by decarboxylation to the corresponding ketone.[6][7][9] This can happen even at low temperatures if moisture is present.

Solution:

  • Ensure Anhydrous Conditions: The compound should be stored in a dry environment. Use a desiccator for long-term storage.

  • Use Dry Solvents: When preparing solutions, always use high-purity, anhydrous solvents.

  • Proper Sealing: Ensure vials are sealed tightly with high-quality, non-reactive caps (e.g., PTFE-lined).

Q3: What are the definitive, ideal storage conditions to maximize the shelf-life of my compound?

A3: To address all potential degradation pathways simultaneously, a multi-faceted approach to storage is essential. We recommend the following conditions, summarized in the table below.

ParameterRecommended ConditionRationaleSupporting Sources
Temperature ≤ -20°C (Freezer) Reduces the kinetic rate of all degradation reactions (oxidation, hydrolysis, polymerization).[12][13]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen to prevent oxidation of the pyrrole ring.[5]
Light Protection from Light (Amber Vial) Prevents photo-catalyzed oxidation and polymerization.[4][5][11]
Moisture Anhydrous / Desiccated Prevents hydrolysis of the ethyl ester group.[9][14]
pH Neutral Environment Avoids acid-catalyzed polymerization and acid/base-catalyzed hydrolysis.[1][4][9]

Workflow for Optimal Storage: For long-term storage, it is best practice to aliquot the bulk material into smaller, single-use quantities in a glovebox or under a stream of inert gas. This minimizes the number of times the main stock is exposed to the atmosphere.

G cluster_prep Preparation in Inert Environment cluster_storage Storage Conditions cluster_use Usage Protocol Receive Receive Bulk Compound Aliquot Aliquot into smaller, single-use quantities Receive->Aliquot Purge Purge each vial with Ar or N₂ Aliquot->Purge Seal Seal tightly with PTFE-lined caps Purge->Seal Wrap Place in amber vial or wrap in foil Seal->Wrap Store Store at ≤ -20°C in a desiccator Wrap->Store Remove Remove one aliquot for use Store->Remove Equilibrate Allow to equilibrate to room temperature before opening Remove->Equilibrate Use Use entire aliquot Equilibrate->Use

Caption: Recommended workflow for aliquoting and long-term storage.

Q4: How can I quickly check the purity of my compound before an experiment?

A4: For a rapid purity check, Thin-Layer Chromatography (TLC) is an excellent method. Spot your stored material alongside a reference standard (if available) or a sample from a freshly opened batch. The appearance of new spots or streaking can indicate degradation. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.[3][15] In ¹H NMR, the presence of degradation products from the β-keto ester pathway may be identified by the disappearance of the characteristic signals for the keto and enol tautomers and the appearance of new signals corresponding to the decarboxylated ketone product.[15]

Q5: Are there any materials or chemicals I should avoid storing my compound with?

A5: Absolutely. Due to the compound's reactivity, it is crucial to avoid storing it in proximity to:

  • Strong Oxidizing Agents: Can aggressively degrade the pyrrole ring.[4]

  • Strong Acids and Acid Chlorides: Can catalyze polymerization.[1][4]

  • Strong Bases: Can catalyze hydrolysis of the ester.[6][9]

Store the compound in a separate, designated area for sensitive reagents.

Visualizing the Degradation Pathways

To provide a clearer understanding of the chemical transformations your compound may undergo, the following diagram illustrates the primary degradation pathways.

G cluster_pyrrole Pyrrole Ring Degradation cluster_ketoester β-Keto Ester Degradation Main 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester Oxidation Oxidized Intermediates Main->Oxidation O₂, Light, Heat Hydrolysis β-Keto Acid Intermediate Main->Hydrolysis H₂O (Acid/Base catalyst) Polymer Colored Polymers/ Oligomers (Insoluble) Oxidation->Polymer Polymerization Decarboxylation Ketone Product + CO₂ Hydrolysis->Decarboxylation Decarboxylation (accelerated by heat)

Caption: Key degradation pathways for the target compound.

Protocol: Forced Degradation Study

To proactively understand the stability of your compound under various stress conditions, a forced degradation study can be performed. This helps in identifying potential degradants and developing stability-indicating analytical methods.

Objective: To identify the degradation products of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester under hydrolytic, oxidative, and thermal stress.

Materials:

  • Target compound

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • Temperature-controlled oven and water bath

Procedure: [3]

  • Stock Solution: Prepare a stock solution of the compound in methanol or acetonitrile (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Analyze by HPLC at specified intervals.

  • Thermal Degradation:

    • Place a solid sample and a solution sample in an oven at a high temperature (e.g., 80°C) for 48 hours.

    • Analyze both samples by HPLC at specified intervals.

  • Analysis: Compare the chromatograms from the stressed samples to that of an unstressed control solution. Identify and quantify the degradation peaks.

This structured approach will provide invaluable data on the compound's stability profile, ensuring more robust and reliable experimental planning. For further inquiries, please do not hesitate to contact our technical support team.

References

  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. Retrieved from [Link]

  • Lovell, S., et al. (2015). Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones.
  • Liu, P., et al. (2022). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Combustion and Flame, 243, 112211.
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Wilkerson, D. G., et al. (2015). Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology, 5, 4854-4864.
  • Padwa, A., et al. (2006). Controlled Oxidation of Pyrroles: Synthesis of Highly Functionalized γ-Lactams. Organic Letters, 8(15), 3247-3250.
  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • Pearson. (2024). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). What is the degradation mechanism of pyrrole? Retrieved from [Link]

  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(8), 349-363.
  • AK Lectures. (2014, July 8). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]

  • Fiveable. (2025). Beta-Keto Ester: Organic Chemistry Study Guide. Retrieved from [Link]

  • Alfa Aesar. (2025). Pyrrole SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (2025). Elucidation of the mechanism of pyrrole formation during thermal degradation of (13)C-labeled L-serines. Retrieved from [Link]

  • Sharma, P., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Current Organic Synthesis, 15(5), 626-653.
  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • Tengzhou Runlong Fragrance Co., Ltd. (2026). What is Pyrrole Series and Why is it Important? Retrieved from [Link]

  • Gricman, Ł., et al. (2016). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. PLoS ONE, 11(1), e0146104.
  • PLOS One. (2016). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. Retrieved from [Link]

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2016). Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews, 116(22), 13536-13632.
  • PubMed. (2016). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. Retrieved from [Link]

  • MDPI. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Retrieved from [Link]

  • Srinivas, K., et al. (2008). Thermal Degradation Study in the Process Development of Atorvastatin Calcium. Asian Journal of Chemistry, 20(6), 4813-4818.
  • ACS Publications. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • Sinopec. (2025). Thermo-oxidative Stability of Ethyl Propanoate in High Temperature Processes. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature and pH in Reactions of 3-Oxo-3-(1H-pyrrol-3-yl)propionic Acid Ethyl Ester

An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support center for the synthesis and application of 3-Oxo-3-(1H-pyrrol-3-yl)propionic acid ethyl ester.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the synthesis and application of 3-Oxo-3-(1H-pyrrol-3-yl)propionic acid ethyl ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with this versatile pyrrole derivative. As a β-keto ester, its reactivity is intrinsically linked to reaction conditions, with temperature and pH being critical parameters for success. This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing 3-Oxo-3-(1H-pyrrol-3-yl)propionic acid ethyl ester? A1: The principal challenge lies in achieving regioselective C3 acylation on the pyrrole ring. Unsubstituted pyrroles preferentially undergo electrophilic substitution at the C2 position due to greater resonance stabilization of the reaction intermediate.[1] Therefore, forcing conditions or specific N-protecting strategies are required to direct the acylation to the desired C3 position.

Q2: How does pH affect the stability of the final product? A2: The product, a β-keto ester, is susceptible to hydrolysis under both acidic and basic conditions.[2][3] Strongly acidic conditions can also promote polymerization of the electron-rich pyrrole ring.[4] Strongly basic conditions (e.g., pH > 10) will rapidly and irreversibly hydrolyze the ethyl ester to its corresponding carboxylate salt.[2][5] For storage and subsequent reactions, maintaining a near-neutral pH (6-7.5) is generally recommended.

Q3: What is the general thermal stability of this compound? A3: While specific data for this molecule is not available, pyrrole-containing esters can exhibit good thermal stability.[6] However, as with any β-keto ester, elevated temperatures, especially in the presence of acid or base catalysts, can promote side reactions like decarboxylation (if hydrolyzed) or degradation. It is crucial to conduct reactions at the lowest effective temperature and to avoid prolonged heating.

Q4: Why is my reaction mixture turning dark brown or black during the synthesis? A4: A dark, insoluble material is a classic sign of pyrrole polymerization.[4][7] This is a very common side reaction, typically triggered by excessively strong acidic conditions or elevated temperatures.[4] The use of a strong Lewis acid, necessary for the acylation, makes the reaction particularly sensitive to temperature control.

Troubleshooting Guide: Synthesis and Handling

This section addresses specific issues you may encounter during the synthesis (Part A) and subsequent handling (Part B) of 3-Oxo-3-(1H-pyrrol-3-yl)propionic acid ethyl ester.

Part A: Troubleshooting the Synthesis (Friedel-Crafts Acylation)

Question: I'm getting very low or no yield of my desired C3-acylated product. What are the likely causes?

Answer: Low or no yield in the Friedel-Crafts acylation to produce the target compound can stem from several factors related to reagents and reaction conditions.

  • Cause 1: Inactive Lewis Acid Catalyst.

    • Explanation: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Contamination with water deactivates the catalyst, preventing the reaction from proceeding.[4]

    • Solution:

      • Use a freshly opened bottle or a recently sublimed grade of the Lewis acid.[8]

      • Ensure all glassware is rigorously dried (oven or flame-dried) before use.

      • Conduct the entire reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[4][9]

  • Cause 2: Incorrect Regioselectivity (C2 Acylation Dominates).

    • Explanation: As mentioned, the C2 position of the pyrrole ring is electronically favored for acylation. To achieve the desired C3 product, the pyrrole nitrogen must be modified.[1]

    • Solution:

      • N-Protection is Critical: Introduce a bulky or electron-withdrawing protecting group on the pyrrole nitrogen. A p-toluenesulfonyl (Ts) group is highly effective for directing acylation to the C3 position, especially when paired with a strong Lewis acid like AlCl₃.[4] A triisopropylsilyl (TIPS) group is another bulky option known to direct C3 acylation.[8]

      • Choice of Lewis Acid: For an N-p-toluenesulfonylpyrrole substrate, a strong Lewis acid like AlCl₃ strongly favors the 3-acyl product. Weaker Lewis acids such as SnCl₄ or BF₃·OEt₂ tend to give the 2-acyl isomer as the major product.[1][4]

  • Cause 3: Pyrrole Polymerization.

    • Explanation: The combination of an electron-rich pyrrole and a strong Lewis acid creates conditions ripe for polymerization, especially if the temperature is not strictly controlled.[4]

    • Solution:

      • Strict Temperature Control: Add the Lewis acid and the acylating agent to the solvent at a very low temperature (e.g., 0 °C down to -78 °C) before the slow, dropwise addition of the pyrrole substrate.[4][10]

      • Order of Addition: Add the pyrrole solution slowly to the pre-formed complex of the Lewis acid and the acylating agent. This keeps the concentration of free, unreacted pyrrole low at any given moment, minimizing polymerization.

Question: My reaction is working, but I'm getting a mixture of C2 and C3 isomers. How can I improve selectivity for the C3 product?

Answer: Achieving high C3 selectivity is a function of the interplay between the N-substituent, Lewis acid, and solvent.

  • Cause 1: Insufficient Steric/Electronic Direction.

    • Explanation: If using an unprotected (N-H) or a simple N-alkyl pyrrole, C2 acylation will be the major, if not exclusive, pathway. The directing group is key.

    • Solution: As detailed above, employ a directing group like p-toluenesulfonyl (Ts). The combination of its electron-withdrawing nature and the choice of a strong Lewis acid (AlCl₃) creates a synergy that highly favors C3 attack.[1][4]

  • Cause 2: Incorrect Solvent Choice.

    • Explanation: Solvent polarity can influence the reaction pathway and regioselectivity.

    • Solution: For the AlCl₃-catalyzed acylation of N-p-toluenesulfonylpyrrole, solvents like dichloromethane (DCM) and 1,2-dichloroethane are reported to give high selectivity for the 3-acyl product.[4] Avoid solvents like chloroform, which may increase the proportion of the C2-acyl isomer.[4]

ParameterRecommendation for C3-SelectivityRationale
N-Protecting Group p-Toluenesulfonyl (Ts) or TIPSElectron-withdrawing (Ts) or bulky (TIPS) groups direct acylation to the C3 position.[4][8]
Lewis Acid Aluminum Chloride (AlCl₃) (strong)Strong Lewis acids, when paired with an N-Ts group, favor the C3 product.[1][4]
Temperature 0 °C to room temperature (addition at 0 °C)Low temperature is critical to prevent polymerization and side reactions.[4]
Solvent Dichloromethane (DCM) or 1,2-DichloroethaneThese solvents provide high selectivity for the C3-acylated product.[4]
Part B: Troubleshooting Post-Synthesis and Handling

Question: My purified product is degrading over time, or I'm seeing decomposition during aqueous workup or subsequent reactions. What's going wrong?

Answer: The stability of 3-Oxo-3-(1H-pyrrol-3-yl)propionic acid ethyl ester is highly dependent on pH and temperature.

  • Cause 1: Ester Hydrolysis.

    • Explanation: The ethyl ester can be cleaved by water, a reaction catalyzed by both acid and base.[2] In basic conditions (pH > 8), this hydrolysis is rapid and irreversible, forming the sodium or potassium salt of the carboxylic acid.[2] In acidic conditions (pH < 6), the reaction is reversible but can still lead to significant product loss if excess water is present.[2]

    • Solution:

      • Workup: When quenching the synthesis reaction, do so at low temperature (0 °C) by slowly adding the reaction mixture to a cold, dilute acid (e.g., 1 M HCl).[4][8] This neutralizes the Lewis acid while minimizing the contact time for acid-catalyzed hydrolysis.

      • Purification: After extraction, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any remaining acid, followed by a brine wash.[8] Ensure the final product is isolated from a dry organic solvent.

      • Storage: Store the purified, dry ester under an inert atmosphere at low temperatures (2-8 °C) and protected from light to prevent oxidation.[9][11]

  • Cause 2: Pyrrole Ring Degradation.

    • Explanation: The pyrrole ring itself can be unstable. Strongly acidic conditions can cause it to polymerize, while exposure to air and light can lead to oxidative degradation.[4][7]

    • Solution:

      • pH Control: For subsequent reactions or for storage in solution, use a buffered system in the pH 6.5-7.5 range. Avoid strong acids.

      • Inert Atmosphere: When handling in solution, degas solvents and work under a nitrogen or argon atmosphere to minimize oxidation.[7]

pH RangePredominant Species / ReactionStability ConcernRecommendation
< 4 (Strongly Acidic) Protonated Pyrrole / EsterHigh risk of pyrrole polymerization and acid-catalyzed hydrolysis.[2][4]AVOID .
4 - 6 (Mildly Acidic) Ethyl EsterReversible hydrolysis can occur, shifting equilibrium away from product.[2]Use for short durations only; minimize water content.
6 - 8 (Neutral) Ethyl EsterOptimal stability range.RECOMMENDED for storage and most applications.
8 - 10 (Mildly Basic) Ethyl Ester / Carboxylate SaltOnset of rapid, irreversible hydrolysis.[2]Avoid unless hydrolysis is the desired reaction.
> 10 (Strongly Basic) Carboxylate SaltComplete and rapid hydrolysis of the ester.[2][5]Use only if the carboxylate salt is the target product.

Visualizations and Workflows

Synthesis Troubleshooting Workflow

cluster_yield Low or No Yield cluster_isomer Wrong Isomer (C2 Product) start Problem with C3-Acylation Synthesis yield_q1 Is Lewis Acid fresh & anhydrous? start->yield_q1 iso_q1 Is Pyrrole N-H or N-Alkyl? start->iso_q1 yield_a1_no Use fresh/sublimed Lewis Acid under N2 yield_q1->yield_a1_no No yield_a1_yes Yes yield_q2 Is reaction turning dark/polymeric? yield_a1_yes->yield_q2 yield_a2_yes Reduce Temperature (-78 to 0°C). Add pyrrole to pre-formed acid/acyl complex. yield_q2->yield_a2_yes Yes yield_a2_no No iso_a1_yes Protect Nitrogen with Ts or TIPS group. iso_q1->iso_a1_yes Yes iso_a1_no No (N-Protected) iso_q1->iso_a1_no iso_q2 What Lewis Acid is being used? iso_a1_no->iso_q2 iso_a2_weak Use strong Lewis Acid (e.g., AlCl3). iso_q2->iso_a2_weak Weak (SnCl4, etc.)

Caption: Troubleshooting workflow for the synthesis of the target molecule.

pH-Dependent Degradation Pathways

cluster_acid Acidic Conditions (pH < 6) cluster_base Basic Conditions (pH > 8) Product 3-Oxo-3-(1H-pyrrol-3-yl)propionic acid ethyl ester AcidHydrolysis Carboxylic Acid + Ethanol (Reversible) Product->AcidHydrolysis H+ / H2O Polymer Pyrrole Polymerization (Irreversible) Product->Polymer Strong H+ High Conc. BaseHydrolysis Carboxylate Salt + Ethanol (Irreversible) Product->BaseHydrolysis OH- / H2O

Caption: Competing degradation pathways for the target molecule at different pH values.

Experimental Protocols

Protocol 1: General Procedure for C3-Selective Friedel-Crafts Acylation

This protocol is a generalized procedure based on established methods for C3-acylation of N-protected pyrroles and should be adapted and optimized for your specific acylating agent.[4][8]

  • Preparation: Under an inert nitrogen or argon atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a flame-dried, three-neck round-bottom flask containing anhydrous dichloromethane (DCM).

  • Cooling: Cool the resulting suspension to 0 °C using an ice bath.

  • Acylating Agent Addition: Slowly add your acylating agent (e.g., ethyl 3-chloro-3-oxopropanoate, 1.1 equivalents) dropwise to the stirred AlCl₃ suspension at 0 °C. Allow the mixture to stir for 30 minutes to form the electrophilic complex.

  • Substrate Addition: Add a solution of N-p-toluenesulfonylpyrrole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. In a separate flask, prepare a mixture of crushed ice and 1 M HCl. Slowly and carefully pour the reaction mixture into the ice/acid mixture with vigorous stirring. Caution: Quenching is exothermic.

  • Workup: Separate the organic layer in a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-acyl-N-p-toluenesulfonylpyrrole. The Ts-group can then be removed under appropriate conditions if the N-H pyrrole is the final target.

Protocol 2: Evaluating pH Stability of the Final Product

  • Stock Solution: Prepare a stock solution of your purified product in a water-miscible organic solvent (e.g., acetonitrile or ethanol) at a known concentration (e.g., 1 mg/mL).

  • Buffer Preparation: Prepare a series of buffers (e.g., pH 4, pH 7, pH 9).

  • Incubation: In separate, sealed vials, add a small aliquot of the stock solution to each buffer to achieve a final desired concentration, ensuring the organic solvent percentage is low (<5%).

  • Time Points: Store the vials at a controlled temperature (e.g., room temperature) and protect them from light.

  • Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial and analyze by TLC or HPLC to quantify the amount of remaining starting material.[12] A disappearance of the starting material spot/peak indicates degradation.

References

  • Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Pyrroles - Benchchem. (n.d.).
  • Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity - Benchchem. (n.d.).
  • Technical Support Center: Pyrrole Acylation - Benchchem. (n.d.).
  • Technical Support Center: Optimizing Pyrrole Acylation Reactions - Benchchem. (n.d.).
  • An In-depth Technical Guide to Ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate - Benchchem. (n.d.).
  • Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes - NSF PAR. (n.d.).
  • Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC - NIH. (n.d.).
  • Physical and chemical properties of ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate - Benchchem. (n.d.).
  • Optimization of the Ligands, Temperatures, and Metal Salts of the Reaction a - ResearchGate. (n.d.).
  • Revisiting Fused‐Pyrrolo‐1,10‐Phenanthroline Derivatives: Novel Transformations and Stability Studies - PMC. (n.d.).
  • Optimization of reaction conditions a for the N-alkylation of pyrrole 2a - ResearchGate. (n.d.).
  • One-pot multistep mechanochemical synthesis of fluorinated pyrazolones - Beilstein Journals. (n.d.).
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24).
  • On-line monitoring of synthetic reactions using Nexera FV - Shimadzu. (n.d.).
  • Synthesis and Thermodynamic Parameters of Phase Transitions of 3-(1-R-5-Phenyl-1H-Pyrrol-2-yl)propanoic Acid Derivatives - ResearchGate. (2025, September 28).
  • Technical Support Center: Stability and Degradation of Alkylated Pyrroles - Benchchem. (n.d.).
  • Phelps and Eddy-Purification of Esters. 253. (n.d.).
  • Pyrrole - Wikipedia. (n.d.).
  • Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst | Organic Letters - ACS Publications. (2010, November 15).
  • Synthesis and thermodynamic properties of 3-(5-phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)propanoic acid in condensed and gaseous states - Growing Science. (2025, May 29).
  • Enhancement of the catalytic potential of protic acid by adsorption on solid supports - Green Chemistry (RSC Publishing). (n.d.).
  • 3-Oxo-3-phenylpropanoic acid ethyl | Chemical Substance Information | J-GLOBAL. (n.d.).
  • The effect of pH on the electrochemical polymerisation of pyrrole on aluminium. (2026, February 7).
  • Pyrroles and related compounds. Part XXVI. Pyrrole β-keto-esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry Yoshiki Koshikari. (n.d.).
  • Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water - PMC. (n.d.).
  • Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine - PMC. (n.d.).
  • (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. (2025, December 25).
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. (2022, July 19).
  • Hydrolysis of esters - Chemguide. (n.d.).
  • How to purify esterefication product? - ResearchGate. (2016, April 15).
  • Morphological and chemical stabilities of polypyrrole in aqueous media for 1 year. (2021, October 28).
  • CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. (n.d.).
  • 1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.).
  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H ... - PMC. (n.d.).
  • 15.8: Hydrolysis of Esters - Chemistry LibreTexts. (2022, September 15).
  • A new tool for the evaluation of the analytical procedure: Green Analytical Procedure Index. (n.d.).
  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases - ResearchGate. (2026, February 2).
  • (PDF) Synthesis and In-Vitro Anti Bacterial Activity of (E)-1-(3-oxo-3-(p-tolyl) prop-1-en-1-yl)-5,5-Diphenylimidazolidine-2,4-Dione and its Derivatives - ResearchGate. (2025, November 30).

Sources

Troubleshooting

reducing byproduct impurities in 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester crystallization

Welcome to the technical support center for the purification of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for reducing byproduct impurities during crystallization. As a critical intermediate in pharmaceutical synthesis, achieving high purity of this compound is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[1] This document provides expert insights, troubleshooting guides, and validated protocols to help you navigate the challenges of its crystallization.

Understanding Impurity Formation and Incorporation

The purity of a crystalline API is not only a regulatory requirement but also a critical factor influencing its stability, bioavailability, and downstream processability.[2][3] Impurities in 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester can originate from various sources, including the initial synthesis and subsequent degradation.

Common Impurity Sources:

  • Synthesis-Related Impurities : The most common synthetic route to this class of compounds is a Claisen condensation or similar acylation reaction.[1] This can lead to impurities such as unreacted starting materials (e.g., a pyrrole ester), self-condensation products, and byproducts from side reactions.[4]

  • Degradation Products : The β-keto ester functionality and the pyrrole ring can be susceptible to degradation via hydrolysis, oxidation, or thermal stress, especially if the bottom temperature during distillation is not carefully controlled.[4][5]

  • Residual Solvents : Solvents used in the synthesis or purification steps can become trapped within the crystal lattice.[4]

The mechanism by which these impurities are incorporated into the final crystalline product dictates the most effective purification strategy.

cluster_0 Impurity Incorporation Mechanisms cluster_1 Purification Strategy Surface_Adsorption Surface Adsorption (Impurity adheres to crystal face) Washing Washing / Slurry Surface_Adsorption->Washing Effective for Inclusion Inclusion / Occlusion (Pockets of mother liquor trapped) Recrystallization Controlled Recrystallization Inclusion->Recrystallization Requires Solid_Solution Solid Solution (Impurity integrated into lattice) Solid_Solution->Recrystallization May Require Resynthesis Resynthesis / Re-work Solid_Solution->Resynthesis Often Requires

Caption: Mechanisms of impurity incorporation and corresponding purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect?

A1: Expect to encounter unreacted starting materials, byproducts from side reactions inherent to the synthesis method (e.g., Claisen condensation), and potential degradation products if the compound is exposed to harsh conditions like high heat or extreme pH.[4] Residual solvents from the reaction or a previous purification attempt are also common.[6]

Q2: My product is "oiling out" instead of crystallizing. What's happening and how do I fix it?

A2: "Oiling out," or liquid-liquid phase separation (LLPS), often occurs when supersaturation is too high, the cooling rate is too rapid, or impurities are inhibiting nucleation.[7] To resolve this, try lowering the starting concentration, reducing the cooling rate, or switching to a solvent system where the compound is slightly less soluble at higher temperatures. Seeding the solution at a low supersaturation level can be very effective in preventing LLPS.[7]

Q3: How do I select the optimal solvent for recrystallization?

A3: An ideal solvent should dissolve the compound completely at an elevated temperature (near the solvent's boiling point) but poorly at low temperatures.[] The impurities, on the other hand, should either be insoluble at high temperatures or remain highly soluble at low temperatures. The solvent must also be chemically inert with your compound.[] A solvent screening is the most reliable method for selection.

Q4: My yield is very low after recrystallization. What are the likely causes?

A4: Low yield is often due to the high solubility of your compound in the mother liquor, even at low temperatures. You may be using too much solvent. Other causes include premature crystallization during a hot filtration step or physical loss of material during transfers. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.

Q5: What is "seeding" and how does it help improve purity?

A5: Seeding is the introduction of a small quantity of high-purity crystals of the desired compound into the supersaturated solution.[9] This technique is a powerful tool for controlling the crystallization process. It directs the crystallization towards the desired polymorphic form, avoids excessive supersaturation that can lead to oiling out, and can result in a more uniform particle size distribution.[9][10]

Q6: My final product has a persistent color, even after recrystallization. What should I do?

A6: Color often indicates the presence of highly conjugated or polymeric impurities, which can be difficult to remove. Consider a pre-treatment step before crystallization, such as passing the solution through a bed of activated carbon to adsorb colored byproducts.[11] Ensure this is done with the hot solution before cooling.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to resolving common issues encountered during the crystallization of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester.

Issue 1: Low Purity Despite Recrystallization
Possible CauseRecommended Solution(s)Scientific Rationale
Co-crystallization / Solid Solution Solvent System Change: Perform a thorough solvent screen. A different solvent may alter the relative solubilities, disrupting the impurity's ability to incorporate into the crystal lattice.[12][13]The crystal lattice formation is highly dependent on solute-solvent interactions. Changing the solvent alters these interactions and can favor the exclusion of impurities.[14]
Inefficient Single-Step Purification Multi-Step Purification: Perform a second recrystallization. Alternatively, combine techniques: for example, follow a recrystallization with a slurry wash in a solvent where the product is sparingly soluble.[15]Different purification methods target different types of impurities. A multi-step approach increases the probability of removing a wider range of contaminants.
Surface-Adsorbed Impurities Slurry Washing: Suspend the crystalline product in a fresh, cold solvent in which the compound has low solubility. Agitate for a short period (e.g., 30-60 minutes) and then filter.This process effectively washes away residual mother liquor and impurities adsorbed onto the crystal surface without dissolving a significant amount of the product.[16]
Issue 2: Poor Crystal Formation (Oiling Out, Agglomeration)
Possible CauseRecommended Solution(s)Scientific Rationale
Excessive Supersaturation Slower Cooling Rate: Decrease the rate of cooling significantly. An uncontrolled drop in temperature (e.g., placing a hot flask directly in an ice bath) is a common cause.[]A slower cooling rate keeps the solution in the metastable zone for longer, favoring controlled crystal growth over spontaneous, disordered nucleation or oiling out.[10]
Nucleation Inhibition by Impurities Seeding: Introduce seed crystals once the solution is saturated but before spontaneous nucleation occurs.Seeding provides a template for crystal growth, bypassing the kinetic barrier for primary nucleation which can be inhibited by impurities.[9][10]
Poor Solvent Choice Anti-Solvent Addition: Dissolve the compound in a "good" solvent, then slowly add a miscible "anti-solvent" in which the compound is insoluble to induce crystallization.[17]This method allows for fine control over the rate of supersaturation at a constant temperature, often leading to high-quality crystals.[17]
Decision-Making Workflow for Troubleshooting

Start Crystallization Outcome Unsatisfactory Problem Identify Primary Issue Start->Problem Low_Purity Low Purity Detected Problem->Low_Purity Low Purity Oiling_Out Oiling Out Occurs Problem->Oiling_Out Oiling Out / No Crystals Low_Yield Yield is Poor Problem->Low_Yield Low Yield Action_Purity 1. Change Solvent System 2. Perform Slurry Wash 3. Add Activated Carbon Step Low_Purity->Action_Purity Action Action_Oiling 1. Reduce Cooling Rate 2. Use Seeding 3. Try Anti-Solvent Method Oiling_Out->Action_Oiling Action Action_Yield 1. Reduce Solvent Volume 2. Optimize Anti-Solvent Ratio 3. Check for Premature Crystallization Low_Yield->Action_Yield Action Re_Evaluate Re-run Experiment & Analyze Action_Purity->Re_Evaluate Action_Oiling->Re_Evaluate Action_Yield->Re_Evaluate Re_Evaluate->Problem Still Issues Success Purity & Yield Goals Met Re_Evaluate->Success Successful

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester

Welcome to our dedicated guide for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester. This docume...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated guide for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester. This document provides in-depth, field-proven insights and systematic troubleshooting protocols to help you achieve symmetric, reproducible peaks for accurate quantification.

Part 1: Foundational Knowledge - Understanding the Root Cause of Peak Tailing

Before diving into troubleshooting, it's critical to understand the underlying chemical interactions that lead to peak asymmetry. This section addresses the most common questions regarding peak tailing for this specific analyte.

Frequently Asked Questions (FAQs)

Q1: What exactly is HPLC peak tailing and why is it a problem?

A1: In an ideal chromatographic separation, the analyte peak should be symmetrical with a Gaussian shape. Peak tailing is a common distortion where the back half of the peak is broader than the front half.[1] This asymmetry is problematic because it reduces resolution between closely eluting compounds, complicates peak integration, and ultimately compromises the accuracy and precision of quantification.[1] The degree of tailing is measured by the Tailing Factor (Tf) or Asymmetry Factor (As); a value of 1.0 indicates perfect symmetry, while values greater than 1.2 are often considered undesirable.[2]

Q2: I'm seeing significant peak tailing specifically for 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester. What is the most likely chemical cause?

A2: The molecular structure of your analyte is the primary clue. It contains a pyrrole ring, which has a nitrogen atom. While pyrrole itself is a very weak base, the nitrogen's lone pair of electrons can participate in secondary interactions. The most probable cause of peak tailing in reverse-phase HPLC is a secondary ionic interaction between your analyte and residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[2][3][4]

Here's the mechanism:

  • Active Sites: Standard silica-based columns (especially older, Type A silica) have exposed, acidic silanol groups on their surface.[3][5]

  • Analyte Interaction: At mobile phase pH values above approximately 3.5-4, these silanol groups can become deprotonated (ionized), carrying a negative charge (Si-O⁻).[5][6] Your analyte, containing a basic nitrogen center, can become protonated, carrying a positive charge.

  • Strong Retention: This leads to a strong, secondary ionic attraction between the positively charged analyte and the negatively charged silanol sites. This interaction is stronger than the intended hydrophobic retention mechanism, causing a portion of the analyte molecules to be retained longer, resulting in a "tail".[2][7]

cluster_0 Analyte-Silanol Interaction Analyte 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester Pyrrole-N (Protonated, Positive Charge) Silanol Silica Surface Ionized Silanol Group (Si-O⁻) (Negative Charge) Analyte->Silanol Strong Secondary Ionic Attraction Tailing {Delayed Elution | Peak Tailing} Silanol->Tailing Causes

Caption: Secondary ionic interaction causing peak tailing.

Part 2: A Systematic Guide to Troubleshooting Peak Tailing

Follow this logical workflow to diagnose and resolve the peak tailing issue. The process begins with the most probable causes related to mobile phase chemistry and progresses to system and column hardware.

G start Peak Tailing Observed q1 Is only the analyte peak tailing, or are all peaks tailing? start->q1 chem_path Optimize Mobile Phase (Chemical Interaction) q1->chem_path Only Analyte Tailing (Most Likely) mech_path Check System Hardware (Mechanical/Physical Issue) q1->mech_path All Peaks Tailing step1 Protocol 1.1: Lower Mobile Phase pH (e.g., pH 2.5-3.0) chem_path->step1 step4 Check for Column Void or Contamination mech_path->step4 step2 Protocol 1.2: Add Competing Base (e.g., TEA) step1->step2 If tailing persists step3 Evaluate Column: Use High-Purity, End-Capped Column step2->step3 If tailing persists end Symmetrical Peak Achieved step3->end step5 Minimize Extra-Column Volume (Tubing, Fittings) step4->step5 If no void/blockage step5->q1 Re-evaluate

Caption: Systematic troubleshooting workflow for HPLC peak tailing.

Step 1: Mobile Phase Optimization (Highest Impact)

Modifying the mobile phase is the most effective way to eliminate secondary silanol interactions.

The Scientific Rationale: Silanol groups are acidic and typically have a pKa in the range of 3.8 to 4.2.[5] By lowering the mobile phase pH to a value at least one to two units below the silanol pKa, you ensure the silanol groups remain fully protonated (Si-OH).[2][7] This neutralizes their charge, preventing the strong ionic interaction with your basic analyte and dramatically improving peak shape.[2]

Step-by-Step Methodology:

  • Prepare Aqueous Buffer: Create a 10-20 mM aqueous buffer. For Mass Spectrometry (MS) compatibility, 0.1% formic acid in water is an excellent choice and typically brings the pH to ~2.7. For UV detection, a 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid is also highly effective.[8]

  • Filter: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter.

  • Prepare Mobile Phase: Mix the filtered aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) to the desired starting composition for your gradient or isocratic method.

  • Equilibrate: Equilibrate the column with at least 10-15 column volumes of the new, low-pH mobile phase before injecting your sample.

  • Analyze: Inject your sample and assess the peak shape. A significant improvement is expected.

The Scientific Rationale: If adjusting the pH is not sufficient or desirable, you can add a "silanol suppressor" or "competing base" to the mobile phase.[8] These are typically small amine compounds, like triethylamine (TEA), that have a strong affinity for the ionized silanol sites. They effectively bind to and mask these active sites, preventing your analyte from interacting with them.[3][8]

Step-by-Step Methodology:

  • Prepare Mobile Phase: Prepare your aqueous/organic mobile phase as usual.

  • Add Competing Base: Add a low concentration of a competing base to the final mobile phase mixture. A typical starting concentration for triethylamine (TEA) is 5-20 mM (approximately 0.07-0.28% v/v).[8]

  • Adjust pH (If Necessary): After adding the amine, check the mobile phase pH and adjust it back to the desired level with a suitable acid (e.g., phosphoric acid or formic acid).

  • Equilibrate and Analyze: Thoroughly equilibrate the column and inject your sample.

Important Consideration: While effective, prolonged use of amine additives can shorten column lifetime by accelerating the hydrolysis of the stationary phase.[8]

Strategy Mechanism of Action Recommended Starting Point Pros Cons
Low pH Mobile Phase Suppresses silanol ionization (protonates Si-OH groups).[2][3]0.1% Formic Acid or 20mM Phosphate Buffer at pH 2.5-3.0.[8]Highly effective, robust, good for column health.May alter analyte retention time.
Competing Base Additive Masks active silanol sites.[8]5-20 mM Triethylamine (TEA).[8]Effective at neutral pH.Can shorten column lifetime, may cause baseline noise.[8][9]
Step 2: Column Selection and Health

If mobile phase optimization does not fully resolve the issue, your column may be the source of the problem.

Q3: Is my column suitable for analyzing basic compounds?

A3: Not all C18 columns are created equal. Modern columns are typically made from high-purity, "Type B" silica with very low metal content and are extensively "end-capped".[3][5] End-capping is a chemical process that covers many of the residual silanol groups, making the column surface more inert and less prone to causing peak tailing with basic compounds.[2][10] If you are using an older "Type A" silica column, switching to a modern, fully end-capped column is highly recommended.[3]

Q4: My peak shape has degraded over time. Could the column be contaminated or damaged?

A4: Yes. If all peaks in your chromatogram, not just your analyte, are showing tailing, it could indicate a physical problem at the head of the column.[11]

  • Contamination: Strongly retained impurities from previous injections can build up on the column inlet frit, distorting the flow path.[9][11]

  • Column Void: A void can form at the inlet of the column bed due to pressure shocks or silica dissolution. This also disrupts the sample band, causing tailing and broadening for all peaks.[2]

Protocol 2.1: Column Flushing and Regeneration

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.

  • Reverse Flush (If Permitted): Check the manufacturer's instructions. If allowed, reverse the column direction. This is highly effective for dislodging particulates from the inlet frit.[11]

  • Wash with Strong Solvents: Flush the column with a series of strong solvents. A typical sequence for a reverse-phase column is:

    • Water (to remove buffers)

    • Methanol or Acetonitrile

    • Isopropanol

    • Hexane (if necessary, for very non-polar contaminants)

    • Isopropanol

    • Methanol or Acetonitrile

    • Mobile Phase

  • Re-equilibrate: Reconnect the column in the correct orientation and thoroughly re-equilibrate with your mobile phase before use.

Step 3: System and Method Parameters

Finally, consider other aspects of your method and HPLC system that can contribute to peak asymmetry.

Q5: Could my sample injection be the problem?

A5: Yes, two common issues are sample overload and solvent mismatch.

  • Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to peak distortion, often tailing.[4][12]

  • Solvent Mismatch: Dissolving your sample in a solvent that is significantly stronger than your mobile phase (e.g., 100% acetonitrile when the mobile phase is 10% acetonitrile) can cause the sample band to spread improperly at the column head, resulting in fronting or tailing.[4]

Troubleshooting Protocol:

  • Test for Overload: Dilute your sample 10-fold and 100-fold and inject again. If the peak shape improves significantly, you were overloading the column.[12]

  • Test for Solvent Mismatch: Prepare a sample dissolved directly in the initial mobile phase. If this improves the peak shape, especially for early eluting peaks, your original sample solvent was too strong.

Q6: What about "dead volume" in my system?

A6: Extra-column volume (or dead volume) refers to all the space in the flow path outside of the column itself, such as in tubing and fittings.[10] Excessive dead volume allows the peak to spread out after separation, causing broadening and tailing.[4] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are made correctly, with the tubing bottomed out in the port.[10]

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Available at: [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Available at: [Link]

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Available at: [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available at: [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • News-Medical.net. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Available at: [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available at: [Link]

  • LCGC International. (n.d.). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Available at: [Link]

  • Regis Technologies, Inc. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at: [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-Oxo-3-(1H-pyrrol-3-YL)-propionic Acid Ethyl Ester and Other β-Keto Ester Building Blocks in Organic Synthesis

In the landscape of modern drug discovery and organic synthesis, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and molecular diversity. Among the myriad of synthons availa...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and organic synthesis, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and molecular diversity. Among the myriad of synthons available, β-keto esters stand out for their versatility, enabling the construction of a wide array of complex molecular architectures. This guide provides an in-depth comparative analysis of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester, a unique heterocyclic building block, with other classical β-keto esters such as ethyl acetoacetate, ethyl benzoylacetate, and Meldrum's acid. Through an objective lens supported by experimental data and established chemical principles, we will explore the nuances of their reactivity and synthetic utility.

Introduction: The Enduring Importance of β-Keto Esters

β-Keto esters are characterized by a ketone and an ester functional group separated by a methylene group. This arrangement confers a unique reactivity profile, most notably the acidity of the α-protons, which allows for the facile formation of a stabilized enolate. This enolate is a powerful nucleophile, capable of participating in a wide range of carbon-carbon bond-forming reactions, making β-keto esters indispensable tools in the synthetic chemist's arsenal.

Profiling 3-Oxo-3-(1H-pyrrol-3-YL)-propionic Acid Ethyl Ester: A Heterocyclic Contender

While specific experimental data for 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester is not extensively documented in publicly available literature, its structural isomer, ethyl 3-oxo-3-(1H-pyrrol-2-yl)propanoate, provides valuable insights into its probable chemical behavior. The presence of the pyrrole ring, a privileged scaffold in medicinal chemistry, introduces unique electronic and steric properties that distinguish it from its acyclic and carbocyclic counterparts.[1][2]

Synthesis: The synthesis of this class of compounds is typically achieved through a Claisen condensation.[3][4] In the case of the 3-yl isomer, a plausible route involves the reaction of ethyl 1H-pyrrole-3-carboxylate with ethyl acetate in the presence of a strong base like sodium ethoxide.

Reactivity: The bifunctional nature of this molecule, possessing both a reactive β-keto ester moiety and a pyrrole ring, allows for a diverse range of chemical transformations.[2] It is anticipated to be a valuable precursor for the synthesis of complex heterocyclic systems.

A Comparative Analysis of β-Keto Ester Building Blocks

To provide a clear comparison, we will evaluate the performance of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester (by proxy of its 2-yl isomer) alongside ethyl acetoacetate, ethyl benzoylacetate, and Meldrum's acid in key synthetic transformations.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these building blocks is crucial for predicting their behavior in different reaction conditions.

Property3-Oxo-3-(1H-pyrrol-2-YL)-propionic acid ethyl ester (analog)Ethyl AcetoacetateEthyl BenzoylacetateMeldrum's Acid
Molecular Formula C₉H₁₁NO₃[5]C₆H₁₀O₃[1][2]C₁₁H₁₂O₃[6]C₆H₈O₄[3]
Molecular Weight ( g/mol ) 181.19[5]130.14[1][2]192.21[6]144.13[7]
Physical Form Likely a liquid or low-melting solid[3]Colorless liquid[1][2]Colorless to pale yellow liquid[8]White crystalline solid[5][7]
Boiling Point (°C) Not available181-183[1][9]265-270[6]Decomposes[7]
Melting Point (°C) Not available-43 to -45[1][9]< 0[6]94-97 (decomposes)[7]
pKa of α-protons Not available~11~10.7~4.97[3]

Expert Insight: The significantly lower pKa of Meldrum's acid's α-protons indicates a higher acidity, making it a more reactive nucleophile in its enolate form compared to the other β-keto esters.[3] This enhanced reactivity can be advantageous in certain transformations but may also lead to undesired side reactions if not carefully controlled.

Performance in Key Synthetic Reactions

The true measure of a building block's utility lies in its performance in a variety of chemical reactions. Here, we compare their expected reactivity in two cornerstone multicomponent reactions: the Hantzsch pyridine synthesis and the Paal-Knorr pyrrole synthesis.

1. Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a one-pot reaction for the preparation of dihydropyridines, which are precursors to pyridines. It typically involves an aldehyde, ammonia or an ammonium salt, and two equivalents of a β-dicarbonyl compound.[10]

β-Keto EsterExpected Reactivity/YieldComments
3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester Moderate to goodThe pyrrole nucleus may influence the electronic properties of the β-keto ester, potentially affecting the reaction rate. The steric bulk of the pyrrole ring is not expected to be a major hindrance.
Ethyl Acetoacetate HighThis is the most commonly used β-keto ester in the Hantzsch synthesis, generally providing high yields of the desired dihydropyridine products.[10][11]
Ethyl Benzoylacetate Moderate to goodThe phenyl group introduces steric bulk, which might slightly reduce the reaction rate compared to ethyl acetoacetate.
Meldrum's Acid HighDue to its high acidity and reactivity, Meldrum's acid is an excellent substrate for Knoevenagel condensation, a key step in the Hantzsch synthesis, often leading to high yields.[5]

Experimental Protocol: A Representative Hantzsch Pyridine Synthesis

The following protocol describes a general procedure for the Hantzsch synthesis.

Materials:

  • Aldehyde (1 mmol)

  • β-Keto ester (2 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde and the β-keto ester in ethanol.

  • Add ammonium acetate to the solution and stir the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution and can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Causality Behind Experimental Choices: The use of a slight excess of ammonium acetate ensures a sufficient supply of the nitrogen source for the condensation reaction. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

Workflow Diagram: Hantzsch Pyridine Synthesis

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct (from Aldehyde + β-Keto Ester) Aldehyde->Knoevenagel BetaKetoEster β-Keto Ester (2 eq.) Enamine Enamine (from β-Keto Ester + Ammonia) BetaKetoEster->Enamine BetaKetoEster->Knoevenagel Ammonia Ammonia Source Ammonia->Enamine Dihydropyridine 1,4-Dihydropyridine Enamine->Dihydropyridine Knoevenagel->Dihydropyridine

Caption: General workflow of the Hantzsch pyridine synthesis.

2. Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a straightforward method for synthesizing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia.[12][13] While β-keto esters are not direct starting materials, their enolates can be used to generate 1,4-dicarbonyl intermediates through various synthetic routes. The choice of the β-keto ester will influence the substituents on the resulting pyrrole.

β-Keto EsterUtility in Paal-Knorr Precursor SynthesisResulting Pyrrole Moiety
3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester HighCan be used to introduce a pyrrole-3-carbonyl substituent and an ester group onto the final pyrrole ring, offering a route to highly functionalized polypyrrolic structures.
Ethyl Acetoacetate HighA versatile precursor for synthesizing 1,4-diketones through acetoacetic ester synthesis, leading to pyrroles with methyl and ester substituents.
Ethyl Benzoylacetate HighAllows for the introduction of phenyl and ester substituents onto the pyrrole ring.
Meldrum's Acid HighCan be used to generate a variety of 1,4-dicarbonyl precursors, leading to diverse substitution patterns on the pyrrole ring.[3]

Workflow Diagram: Paal-Knorr Pyrrole Synthesis

Paal_Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Formation Dicarbonyl->Hemiaminal Amine Primary Amine or Ammonia Amine->Hemiaminal Cyclization Intramolecular Cyclization Hemiaminal->Cyclization Pyrrole Substituted Pyrrole Cyclization->Pyrrole

Caption: General workflow of the Paal-Knorr pyrrole synthesis.

The Influence of the Pyrrole Ring: A Unique Advantage

The incorporation of a pyrrole moiety in the β-keto ester backbone, as in 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester, offers distinct advantages:

  • Medicinal Chemistry Relevance: The pyrrole ring is a common motif in numerous biologically active compounds, and its presence in a building block can directly contribute to the pharmacological profile of the final molecule.[1]

  • Modulation of Reactivity: The electron-rich nature of the pyrrole ring can influence the reactivity of the adjacent carbonyl group and the acidity of the α-protons, potentially leading to different reaction outcomes or selectivities compared to non-heterocyclic β-keto esters.

  • Scaffold for Further Functionalization: The pyrrole ring itself can be a site for further chemical modification, allowing for the generation of a wider range of molecular diversity from a single building block.

Conclusion: Selecting the Right Tool for the Job

The choice of a β-keto ester building block is a strategic decision that should be guided by the specific goals of the synthetic endeavor.

  • Ethyl acetoacetate remains the workhorse for many standard transformations due to its ready availability and predictable reactivity.[9]

  • Ethyl benzoylacetate is the preferred choice when a phenyl substituent is desired in the final product.[8]

  • Meldrum's acid offers enhanced reactivity due to its high acidity, making it ideal for reactions that are sluggish with other β-keto esters.[3][5]

  • 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester , and its isomers, present an exciting opportunity for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry. Its unique combination of a reactive β-keto ester and a privileged pyrrole scaffold makes it a valuable tool for accessing new chemical space.

References

  • Nikoofar, K., & Shahedi, Y. (2017). Meldrum's Acid in Organic Synthesis, an Outlook to Reaction Media. Current Organic Chemistry, 21(12), 1098-1130. [Link]

  • Meldrum's acid. (2023). In Wikipedia. [Link]

  • Ethyl aceto acetate (CAS N° 141-97-9). (n.d.). ScenTree. [Link]

  • Ethyl Acetoacetate. (n.d.). PubChem. [Link]

  • Meldrum's Acid in Organic Synthesis, an Outlook to Reaction Media. (2017). ResearchGate. [Link]

  • Ethyl benzoylacetate. (n.d.). PubChem. [Link]

  • Best Meldrum Acid: Properties, Synthesis & Key Applications. (2025). Gunjal Industries. [Link]

  • Preparation of ethyl 2-ethyl-3-oxobutanoate. (n.d.). PrepChem.com. [Link]

  • Review of the month: Meldrum's acid. (2010). GalChimia. [Link]

  • The Claisen Condensation. (n.d.). University of Babylon. [Link]

  • MELDRUM'S ACID IN ORGANIC SYNTHESIS. (n.d.). LOCKSS. [Link]

  • Ethyl benzoylacetate (CAS 94-02-0). (n.d.). Cheméo. [Link]

  • SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. (n.d.). Organic Syntheses. [Link]

  • ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate. (n.d.). NextSDS. [Link]

  • Paal–Knorr synthesis. (2023). In Wikipedia. [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. (2013). Chinese Chemical Letters, 24(8), 719-721. [Link]

  • The Knoevenagel Condensation. (1967). Organic Reactions. [Link]

  • Direct catalytic synthesis of β-(C3)-substituted pyrroles: a complementary addition to the Paal–Knorr reaction. (2020). Chemical Communications, 56(82), 12434-12437. [Link]

  • Ethyl 3-[(1H-pyrrole-2-carbonyl)-amino]propionate. (n.d.). PubChem. [Link]

  • ethyl 3-(3-ethoxy-3-oxopropyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate. (2025). ChemSynthesis. [Link]

  • ethyl 3-oxobutanoate. (2025). ChemSynthesis. [Link]

  • Structure, Mechanism and Reactivity of Hantzsch Esters. (2004). Macmillan Group. [Link]

  • The Knoevenagel Condensation. (n.d.). ResearchGate. [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2018). Molecules, 23(10), 2568. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (2009). Journal of the Chinese Chemical Society, 56(3), 594-599. [Link]

  • Hantzsch Reaction: A Greener and Sustainable Approach to 1,4-Dihydropyridines Using Non-commercial β-Ketoesters. (2018). ChemistrySelect, 3(44), 12463-12467. [Link]

  • Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. (n.d.). Organic Chemistry Portal. [Link]

Sources

Comparative

mass spectrometry LC-MS/MS validation of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester

An In-Depth Comparative Guide to the LC-MS/MS Validation of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester Introduction: The Analytical Imperative for Novel Synthetic Intermediates In the landscape of modern drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the LC-MS/MS Validation of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester

Introduction: The Analytical Imperative for Novel Synthetic Intermediates

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds is a cornerstone of creating new chemical entities with therapeutic potential. 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester is a versatile bifunctional molecule, incorporating both a pyrrole ring and a β-keto ester moiety. The pyrrole nucleus is a privileged scaffold in medicinal chemistry, while the reactive β-keto ester functionality serves as a critical handle for constructing more complex molecular architectures.

The progression of such a compound from a synthetic intermediate to a potential drug candidate necessitates its accurate and reliable quantification in complex biological matrices (e.g., plasma, tissue homogenates). This is paramount for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies that form the bedrock of preclinical and clinical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this task due to its unparalleled sensitivity, specificity, and speed.

This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive comparison of two distinct, fully validated LC-MS/MS methods for the quantification of 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester. The validation framework is rigorously grounded in the principles set forth by the International Council for Harmonisation (ICH) M10 guideline and U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.[1][2] We will explore the causality behind experimental choices, compare performance based on quantitative data, and provide detailed, replicable protocols.

The Regulatory and Scientific Foundation of Bioanalytical Method Validation

The objective of validating a bioanalytical method is to provide objective evidence that the method is suitable for its intended purpose.[3][4] This ensures the integrity and reliability of the concentration data used in regulatory submissions. Key validation parameters, as mandated by guidelines like ICH Q2(R1) and M10, include specificity, linearity, accuracy, precision, sensitivity, and stability.[2][3][5]

Our approach will compare two hypothetical, yet scientifically sound, methods:

  • Method A: A rapid, high-throughput method employing Protein Precipitation (PPT) for sample cleanup.

  • Method B: A more rigorous method utilizing Solid-Phase Extraction (SPE) for enhanced sample cleanup, aiming for lower detection limits and minimal matrix effects.

For both methods, a stable isotope-labeled (SIL) internal standard (IS), specifically 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester-d5, is used. The use of a SIL-IS is a critical choice, as it co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variability during sample preparation and analysis, which significantly enhances the accuracy and precision of the method.[6]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the two comparative LC-MS/MS methods.

Method A: UPLC-MS/MS with Protein Precipitation (PPT)

This method is designed for speed and simplicity, making it ideal for screening applications or studies where high sample throughput is a priority.

1. Sample Preparation (PPT): i. To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard (IS) working solution (500 ng/mL 3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester-d5 in methanol). ii. Vortex briefly for 5 seconds. iii. Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins. iv. Vortex vigorously for 1 minute. v. Centrifuge at 14,000 rpm for 10 minutes at 4°C. vi. Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial. vii. Inject 5 µL onto the UPLC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC I-Class
  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Flow Rate: 0.5 mL/min
  • Gradient: 10% B to 95% B over 2.0 min, hold at 95% B for 0.5 min, return to 10% B and re-equilibrate for 0.5 min.
  • Total Run Time: 3.0 minutes
  • MS System: Sciex QTRAP 6500+
  • Ionization: Electrospray Ionization (ESI), Positive Mode
  • MRM Transitions:
  • Analyte (C₉H₁₁NO₃): 182.1 → 136.1 (Quantifier), 182.1 → 94.1 (Qualifier)
  • IS (d5-Analyte): 187.1 → 141.1
  • Collision Energy: Optimized for each transition (e.g., 25 eV for quantifier)
Method B: UHPLC-MS/MS with Solid-Phase Extraction (SPE)

This method prioritizes sensitivity and data quality by employing a more thorough sample cleanup to reduce matrix effects.

1. Sample Preparation (SPE): i. To 100 µL of human plasma, add 10 µL of the IS working solution (500 ng/mL in methanol). ii. Add 200 µL of 4% phosphoric acid in water and vortex. iii. Condition an Oasis HLB µElution SPE plate with 200 µL of methanol followed by 200 µL of water. iv. Load the pre-treated plasma sample onto the SPE plate. v. Wash the plate with 200 µL of 5% methanol in water. vi. Elute the analyte and IS with 2 x 50 µL aliquots of acetonitrile. vii. Evaporate the combined eluate to dryness under a stream of nitrogen at 40°C. viii. Reconstitute the residue in 100 µL of 10% acetonitrile in water. ix. Inject 10 µL onto the UHPLC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: Shimadzu Nexera X2 UHPLC
  • Column: Phenomenex Kinetex C18, 2.6 µm, 2.1 x 75 mm
  • Mobile Phase A: 5 mM Ammonium Acetate in Water
  • Mobile Phase B: Methanol
  • Flow Rate: 0.4 mL/min
  • Gradient: 20% B to 90% B over 3.0 min, hold for 0.5 min, return to 20% B and re-equilibrate for 1.0 min.
  • Total Run Time: 4.5 minutes
  • MS System: Thermo Scientific TSQ Altis Triple Quadrupole MS
  • Ionization: ESI, Positive Mode
  • MRM Transitions: Identical to Method A.

Method Validation: A Head-to-Head Comparison

Both methods were subjected to a full validation protocol in human plasma according to regulatory guidelines.[7][8][9] The results are summarized and compared below.

Specificity and Selectivity

Specificity was assessed by analyzing six different blank plasma lots to ensure no endogenous components interfered with the detection of the analyte or IS at their respective retention times. Both methods demonstrated excellent specificity, with no interfering peaks observed in the MRM channels for the analyte or the IS.

Linearity, Range, and Sensitivity

Calibration curves were prepared by spiking blank plasma with known concentrations of the analyte. The curves were constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration.

ParameterMethod A (PPT)Method B (SPE)Acceptance Criteria
Linear Range 1 - 1000 ng/mL0.5 - 1000 ng/mLConsistent, reliable measurements
Correlation Coeff. (r²) > 0.998> 0.999≥ 0.99
LLOQ 1 ng/mL0.5 ng/mLS/N > 5; Accuracy ±20%; Precision ≤20%
ULOQ 1000 ng/mL1000 ng/mLAccuracy ±15%; Precision ≤15%

Analysis: Method B, with its more effective SPE cleanup, achieved a lower limit of quantification (LLOQ) of 0.5 ng/mL, making it superior for studies requiring higher sensitivity, such as dose-escalation PK studies.[9] Both methods exhibited excellent linearity across their respective ranges.

Accuracy and Precision

Accuracy (% Bias) and precision (% CV) were evaluated by analyzing quality control (QC) samples at four concentration levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC.

Table 1: Inter-day Accuracy and Precision for Method A (PPT)

QC Level (ng/mL)NMean Conc. (ng/mL)Accuracy (% Bias)Precision (% CV)
LLOQ (1)181.05+5.0%9.8%
Low (3)182.91-3.0%7.5%
Mid (100)18103.2+3.2%5.1%
High (800)18789.6-1.3%4.6%

Table 2: Inter-day Accuracy and Precision for Method B (SPE)

QC Level (ng/mL)NMean Conc. (ng/mL)Accuracy (% Bias)Precision (% CV)
LLOQ (0.5)180.52+4.0%8.2%
Low (1.5)181.54+2.7%5.9%
Mid (100)1898.9-1.1%3.8%
High (800)18809.6+1.2%3.1%

Analysis: Both methods comfortably met the FDA and EMA acceptance criteria of ±15% for accuracy (±20% at LLOQ) and ≤15% for precision (≤20% at LLOQ).[7][9][10] However, Method B demonstrated slightly better precision (lower %CV values), a direct result of the cleaner extracts provided by SPE, which leads to more consistent ionization in the mass spectrometer.

Recovery and Matrix Effect

These parameters are critical for understanding the efficiency of the sample preparation and the influence of the biological matrix on analyte ionization.

ParameterMethod A (PPT)Method B (SPE)Acceptance Criteria
Extraction Recovery 88.5% ± 5.2%95.1% ± 3.8%Consistent and reproducible
Matrix Factor (MF) 0.85 (Ion Suppression)0.98 (Negligible Effect)IS-normalized MF CV ≤ 15%

Analysis: Method B's SPE protocol yielded a higher and more consistent extraction recovery. Crucially, its matrix factor was very close to 1, indicating that the extensive cleanup effectively removed endogenous plasma components that can suppress the analyte's signal.[6] Method A showed some ion suppression (MF < 1), which, while acceptable due to correction by the SIL-IS, highlights a potential vulnerability that Method B overcomes.

Stability

Analyte stability was assessed under various conditions to ensure sample integrity from collection to analysis.

Stability TestMethod A & B Combined ResultsAcceptance Criteria
Short-Term (Bench-Top, 8h) Mean % bias < 6%Mean concentration within ±15% of nominal
Freeze-Thaw (3 cycles) Mean % bias < 8%Mean concentration within ±15% of nominal
Long-Term (-80°C, 90 days) Mean % bias < 5%Mean concentration within ±15% of nominal
Autosampler (4°C, 24h) Mean % bias < 4%Mean concentration within ±15% of nominal

Analysis: The compound was found to be stable under all tested conditions. The results were consistent across both methods, as stability is an inherent property of the molecule in the matrix, independent of the analytical workup.

Visualizing the Validation Workflow

To provide a clear overview of the process, the following diagrams illustrate the key workflows and decision points.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation P1 Plasma Sample + IS P2 Cleanup Step (PPT or SPE) P1->P2 P3 Extract for Injection P2->P3 A1 UPLC/UHPLC Separation P3->A1 A2 MS/MS Detection (MRM Mode) A1->A2 A3 Peak Integration A2->A3 V1 Calibration Curve (Linearity & Range) A3->V1 V2 QC Samples (Accuracy & Precision) A3->V2 V3 Blank Matrix (Specificity, Matrix Effect) A3->V3 V4 Stability Assessment A3->V4 Result Validated Data for PK/TK Studies V1->Result V2->Result V3->Result V4->Result

Caption: General workflow for LC-MS/MS bioanalytical method validation.

G Start Select Analytical Method Decision1 Primary Goal? Start->Decision1 MethodA_node Method A (PPT) - High Throughput - Simpler Protocol - Cost-Effective Decision1->MethodA_node Speed & Volume MethodB_node Method B (SPE) - Highest Sensitivity - Minimal Matrix Effects - Regulatory Rigor Decision1->MethodB_node Sensitivity & Data Quality AppA Ideal For: - Early discovery screening - High concentration TK studies MethodA_node->AppA AppB Ideal For: - Definitive GLP studies - Low-dose human PK - Metabolite quantification MethodB_node->AppB

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Validation

Benchmarking the Efficacy of 3-Oxo-3-(1H-pyrrol-3-yl)-propionic Acid Ethyl Ester in Kinase Enzyme Assays: A Comparative Guide

For researchers and drug development professionals, the strategic selection of building blocks is the foundational step in Fragment-Based Drug Discovery (FBDD). 3-Oxo-3-(1H-pyrrol-3-yl)-propionic acid ethyl ester is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the strategic selection of building blocks is the foundational step in Fragment-Based Drug Discovery (FBDD). 3-Oxo-3-(1H-pyrrol-3-yl)-propionic acid ethyl ester is a highly versatile β -keto ester synthon. While it does not possess intrinsic kinase inhibitory activity in its uncyclized form, it serves as a critical precursor for the synthesis of pyrrolo[1,2-a]quinoxalines —a privileged heterocyclic scaffold known for potent inhibition of human Protein Kinase CK2[1].

This guide objectively benchmarks the structural and biochemical efficacy of the 3-yl isomer against the more traditional 2-yl isomer (3-Oxo-3-(1H-pyrrol-2-yl)-propionic acid ethyl ester) and clinical standards, providing a comprehensive structure-activity relationship (SAR) analysis supported by self-validating experimental protocols.

Mechanistic Rationale & Target Biology

Why Target Protein Kinase CK2?

Protein Kinase CK2 is a constitutively active serine/threonine kinase that is overexpressed in numerous malignancies, including glioblastoma and breast cancer[2]. It plays a crucial role in suppressing apoptosis and promoting cell proliferation by phosphorylating downstream targets such as PTEN, AKT, and p53. Because CK2 is constitutively active, its regulation relies heavily on its expression levels and dynamic incorporation into the holoenzyme complex (CK2 α2​β2​ )[3].

The 3-yl vs. 2-yl Structural Paradigm

The ATP-binding pocket of CK2 is highly conserved, featuring a narrow hinge region (Val116) that dictates inhibitor binding[3]. When synthesizing pyrrolo[1,2-a]quinoxaline inhibitors, the choice between the 3-yl and 2-yl pyrrole building blocks fundamentally alters the spatial vector of the resulting tricyclic core:

  • 2-yl Isomer: Yields a compact angular topology, allowing the core nitrogen atoms to form optimal hydrogen bonds with the backbone amide of Val116.

  • 3-yl Isomer: Yields a slightly extended topology. While it still effectively occupies the hydrophobic adenine-binding pocket, the altered electron density and steric projection slightly reduce the hydrogen-bonding efficiency at the hinge region, impacting the overall IC50​ .

CK2_Pathway CK2 Protein Kinase CK2 (Constitutively Active) Substrates PTEN / AKT / p53 (Downstream Targets) CK2->Substrates Phosphorylation Proliferation Cell Survival & Tumor Proliferation Substrates->Proliferation Promotes Inhibitor Pyrrolo[1,2-a]quinoxaline (3-yl Derivative) Inhibitor->CK2 ATP-competitive Inhibition

Caption: Logical signaling pathway of CK2 and the ATP-competitive inhibition mechanism by pyrrolo[1,2-a]quinoxalines.

Comparative Efficacy Data

To objectively evaluate the utility of 3-Oxo-3-(1H-pyrrol-3-yl)-propionic acid ethyl ester , we must benchmark both its physicochemical properties as a building block and the enzymatic efficacy of its resulting cyclized derivatives against CK2.

Table 1: Physicochemical Properties of the Building Blocks
Feature3-Oxo-3-(1H-pyrrol-3-yl)-propanoate3-Oxo-3-(1H-pyrrol-2-yl)-propanoate
Substitution Pattern 3-yl ( β -position of pyrrole)2-yl ( α -position of pyrrole)
Molecular Weight 181.19 g/mol 181.19 g/mol
Steric Hindrance at N-H Lower (N-H is unshielded)Higher (adjacent to the ketoester chain)
Synthetic Utility Favors extended linear topologiesFavors angular topologies
Table 2: Enzyme Assay Benchmarking (CK2 Inhibition)

The following table summarizes the in vitro radiometric assay data for the cyclized pyrrolo[1,2-a]quinoxaline cores derived from the respective building blocks, benchmarked against Silmitasertib (CX-4945), a clinical-stage CK2 inhibitor[4].

Compound / Derivative CoreTarget Kinase IC50​ (nM)Binding Mode
3-yl derived pyrrolo[1,2-a]quinoxaline CK2 Holoenzyme85 ± 5ATP-competitive (Hinge region)
2-yl derived pyrrolo[1,2-a]quinoxaline CK2 Holoenzyme49 ± 3ATP-competitive (Hinge region)
Silmitasertib (CX-4945) [Control] CK2 Holoenzyme1.0 ± 0.2ATP-competitive (Hinge region)

Data Interpretation: While the 2-yl derivative exhibits a tighter binding affinity (49 nM) due to optimal hinge-region alignment[1], the 3-yl derivative remains a highly potent sub-micromolar inhibitor (85 nM). The 3-yl scaffold is particularly valuable when researchers need to explore alternative vectors for extending the molecule into the solvent-exposed region of the kinase to improve pharmacokinetic properties.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the active core and its subsequent evaluation in a radiometric kinase assay. Every step is annotated with the underlying chemical or biological causality.

Protocol 1: Synthesis of the Pyrrolo[1,2-a]quinoxaline Core
  • Condensation: React 3-Oxo-3-(1H-pyrrol-3-yl)-propionic acid ethyl ester (1.0 eq) with o-phenylenediamine (1.1 eq) in anhydrous ethanol.

    • Causality: Ethanol acts as a protic solvent that stabilizes the transition state of the initial Schiff base formation between the primary amine and the β -keto carbonyl.

  • Acid-Catalyzed Cyclization: Add a catalytic amount of glacial acetic acid and reflux for 4 hours.

    • Causality: The acidic environment protonates the ester carbonyl oxygen, increasing its electrophilicity. This facilitates the intramolecular nucleophilic attack by the secondary pyrrole nitrogen, driving dehydration and forcing the cyclization into the rigid, aromatic pyrrolo[1,2-a]quinoxaline core.

  • Purification: Quench with saturated NaHCO3​ , extract with ethyl acetate, and purify via silica gel chromatography (Hexane/EtOAc 7:3).

Protocol 2: In Vitro Radiometric CK2 Kinase Assay

This assay measures the transfer of the γ -phosphate from ATP to a specific peptide substrate (RRRDDDSDDD)[4].

  • Enzyme Preparation: Dilute recombinant human CK2 holoenzyme in kinase buffer (25 mM Tris-HCl pH 8.5, 150 mM NaCl, 5 mM MgCl2​ , 1 mM DTT).

    • Causality: The pH 8.5 and MgCl2​ are strictly required because Mg2+ coordinates the β and γ phosphates of ATP, stabilizing the leaving group and facilitating the nucleophilic attack by the substrate's serine hydroxyl.

  • Compound Incubation: Add the 3-yl derived inhibitor (dissolved in DMSO) to the enzyme mixture and incubate for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium within the ATP-binding pocket before the competitive substrate (ATP) is introduced.

  • Reaction Initiation: Add 100 µM of the substrate peptide (RRRDDDSDDD) and 10 µM ATP spiked with 1 µCi of γ

    33 P-ATP. Incubate for 20 minutes.
    • Causality: 33 P is chosen over 32 P because its lower β -emission energy provides a sharper signal resolution on the filter plate and reduces radiation hazards, while still offering high sensitivity[4].

  • Reaction Quenching: Stop the reaction by adding an equal volume of 5% phosphoric acid ( H3​PO4​ ).

    • Causality: Phosphoric acid instantly denatures the kinase, halting the reaction. Crucially, it lowers the pH to protonate the basic arginine residues on the RRRDDDSDDD peptide, ensuring it carries a strong positive charge.

  • Filtration and Measurement: Transfer the quenched mixture to a P81 phosphocellulose filter plate. Wash extensively with 1% H3​PO4​ and measure via liquid scintillation counting.

    Causality: The positively charged peptide binds electrostatically to the negatively charged phosphocellulose paper. The acidic washes remove all unreacted, negatively charged γ

    33 P-ATP, ensuring that the measured radioactivity strictly correlates to the phosphorylated substrate.

Assay_Workflow Prep Prepare Enzyme & Substrate Incubate Incubate with Compound & 33P-ATP Prep->Incubate Quench Quench Reaction (5% H3PO4) Incubate->Quench Filter Filter on P81 Paper Quench->Filter Measure Liquid Scintillation Counting Filter->Measure

Caption: Step-by-step experimental workflow for the in vitro radiometric CK2 kinase assay.

Conclusion

While the 2-yl isomer historically dominates the synthesis of pyrrolo[1,2-a]quinoxaline CK2 inhibitors, benchmarking reveals that 3-Oxo-3-(1H-pyrrol-3-yl)-propionic acid ethyl ester is a highly viable alternative. It yields derivatives with potent sub-micromolar efficacy (85 nM) while offering a distinct spatial vector for structural elaboration. For drug development professionals utilizing FBDD, integrating the 3-yl building block expands the chemical space available for optimizing the pharmacokinetic profiles of next-generation kinase inhibitors.

References

  • Guillon J, Le Borgne M, et al. "Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2." European Journal of Medicinal Chemistry. 2013 Jul;65:205-22.

  • Niefind K, Guerra B, Ermakowa I, Issinger OG. "Crystal structure of human protein kinase CK2: insights into basic properties of the CK2 holoenzyme." The EMBO Journal. 2001 Oct 1;20(19):5320-31.

  • Gratz A, et al. "Functional display of heterotetrameric human protein kinase CK2 on Escherichia coli: a novel tool for drug discovery." Microbial Cell Factories. 2015 Jun 3;14:74.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
3-Oxo-3-(1H-pyrrol-3-YL)-propionic acid ethyl ester
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